N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluorophenyl group, a pyrimidinone ring, and a thioacetamide group. These groups are likely to confer specific chemical and physical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidinone ring might be formed through a condensation reaction, while the benzyl and fluorophenyl groups could be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the pyrimidinone ring might be involved in nucleophilic substitution reactions, while the benzyl and fluorophenyl groups could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures related to "N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" have been synthesized and evaluated for their biological activities. For instance, research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines has shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs), suggesting potential applications in neurodegenerative disorders imaging through positron emission tomography (PET) (Fookes et al., 2008). This indicates the potential of structurally complex molecules for targeted receptor imaging and diagnosis of diseases.
Novel Synthesis Routes
The development of novel synthetic routes for complex heterocyclic compounds, such as the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, demonstrates the ongoing research in creating molecules with specific biological activities, including kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011). These advancements highlight the importance of synthetic chemistry in developing new therapeutic agents.
Anticancer and Antimicrobial Properties
The synthesis of novel compounds and evaluation of their biological activities is a significant area of research. For example, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, showing promise for in vivo PET-radiotracers in neuroinflammation (Damont et al., 2015). Additionally, research into benzodifuranyl derivatives has explored their anti-inflammatory and analgesic properties, indicating potential applications in pain management and inflammation control (Abu‐Hashem et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)15-9-6-10-16(24)11-15)33-13-17(30)25-12-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLBYVETIZGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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